

Technical Guide: Vegadex-d10 Stable Isotope Labeled Reference Material

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Compound of Interest

Compound Name:	Sulfallate-d10
CAS No.:	1794760-34-1
Cat. No.:	B587500

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Precision Quantitation of Sulfallate in Complex Matrices via Isotope Dilution Mass Spectrometry

Executive Summary

In the high-stakes arena of residue analysis—spanning environmental monitoring, food safety, and forensic toxicology—data integrity is non-negotiable. Vegadex-d10 (**Sulfallate-d10**) represents the gold standard for internal standardization when quantifying the herbicide Sulfallate (2-chloroallyl diethyldithiocarbamate).

This guide details the technical specifications, mechanistic advantages, and validated workflows for utilizing Vegadex-d10. By replacing the ten hydrogen atoms on the diethylamine moiety with deuterium, this reference material provides a mass-shifted analogue (+10 Da) that mirrors the physicochemical behavior of the target analyte while remaining spectrally distinct. This "Isotope Dilution" strategy effectively nullifies ionization suppression and extraction variability, ensuring regulatory compliance (e.g., EPA Method 538, EU MRLs).

Chemical Profile & Isotopic Architecture

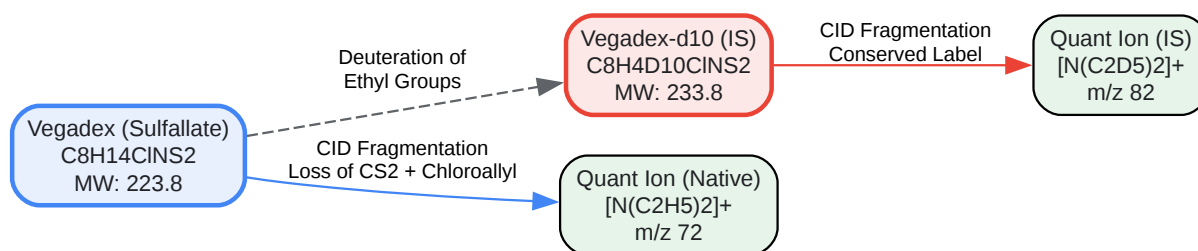
Identity and Structure

Vegadex-d10 is the fully deuterated diethyl analogue of Sulfallate. The labeling strategy targets the chemically inert ethyl groups to ensure isotopic stability and prevent back-exchange in protic solvents.

Property	Specification
Common Name	Vegadex-d10; Sulfallate-d10
Chemical Name	2-chloroallyl N,N-di([2H5]ethyl)dithiocarbamate
Parent CAS	95-06-7 (Sulfallate)
Molecular Formula	C8H4D10CINS2
Molecular Weight	233.82 g/mol (approx +10 Da shift from native)
Isotopic Purity	≥ 99 atom % D
Chemical Purity	≥ 98% (HPLC)
Solubility	Soluble in Methanol, Acetonitrile, Acetone; Low solubility in water.

Structural Visualization

The following diagram illustrates the core structure and the specific sites of deuterium labeling (marked in red), alongside the primary fragmentation pathway used for MRM quantification.



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Figure 1: Structural relationship and fragmentation logic between Sulfallate and Vegadex-d10.

Analytical Methodology: LC-MS/MS Protocol[2][3][4][5]

The "Why" Behind the Protocol

Carbamate and dithiocarbamate pesticides are notoriously susceptible to matrix effects in Electrospray Ionization (ESI). Co-eluting phospholipids or pigments in food matrices (e.g., spinach, berries) can suppress ionization, leading to false negatives.

- External Standard Method: Fails to correct for suppression (Accuracy $\pm 40\%$).
- Vegadex-d10 Internal Standard: Co-elutes with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, restoring accuracy to $\pm 5-10\%$ [1].

Instrument Parameters

System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS). Ionization: ESI Positive Mode (ESI+).[1]

MRM Transitions (Optimized):

Compound	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (eV)
Sulfallate (Native)	224.0 [M+H] ⁺	72.1	88.0	15 / 12

| Vegadex-d10 (IS) | 234.1 [M+H]⁺ | 82.1 | 98.1 | 15 / 12 |

Note: The +10 Da shift in the precursor is maintained in the product ion (72 vs 82), confirming the label is on the diethylamine moiety, which is the charged fragment.

Chromatographic Conditions

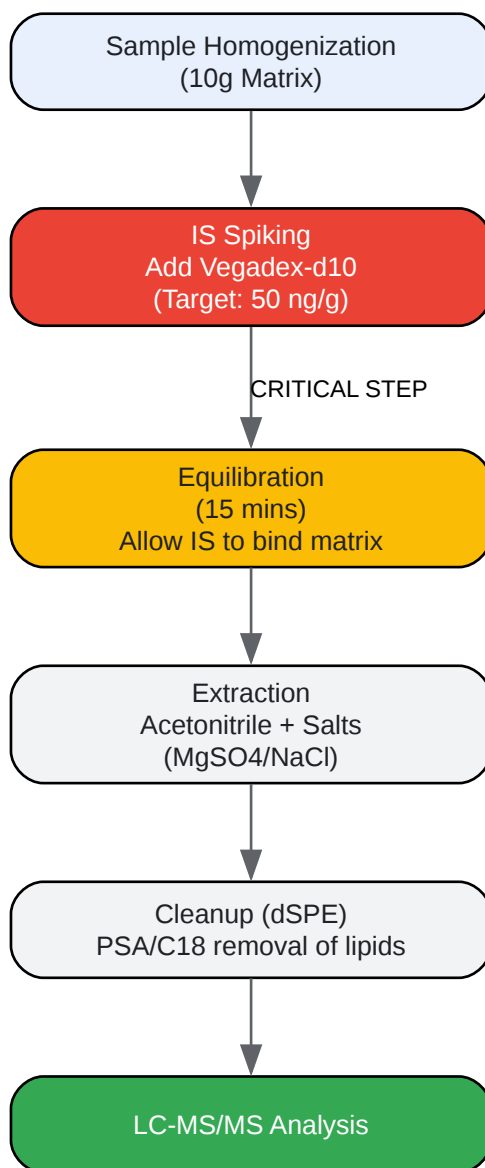
- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

- Mobile Phase B: Methanol (MeOH).
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: Ramp to 95% B
 - 6-8 min: Hold 95% B
 - 8.1 min: Re-equilibrate 10% B
- Flow Rate: 0.3 - 0.4 mL/min.

Critical Insight - The Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. Expect Vegadex-d10 to elute slightly earlier (0.05 - 0.1 min) than native Sulfallate. This separation is advantageous as it prevents "crosstalk" in the ion source while still falling within the same suppression window.

Experimental Workflow: Sample Preparation

The following workflow utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, modified for dithiocarbamate stability.



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Figure 2: Step-by-step extraction protocol ensuring IS equilibration.

Protocol Notes:

- Spiking (Step 2): The IS must be added before extraction solvent. This allows the IS to bind to the matrix similarly to the native pesticide, correcting for extraction efficiency losses [2].
- pH Control: Dithiocarbamates can degrade in highly acidic conditions. Ensure the extraction environment is buffered (citrate or acetate buffered QuEChERS kits are recommended).

Quality Assurance & Handling

Isotopic Contribution (Cross-Signal)

Before running samples, perform a Blank Check:

- Inject a high concentration of Vegadex-d10 (IS only).
- Monitor the Native Sulfallate transition (224 -> 72).
- Requirement: Signal must be < 0.5% of the LOQ. High-purity d10 (>99% isotopic purity) ensures no contribution to the native channel.

Storage & Stability[6]

- Form: Usually supplied as a solution (e.g., 100 µg/mL in Acetone) or neat solid.
- Storage: -20°C freezer. Protect from light (dithiocarbamates are photosensitive).
- Stock Solutions: Stable for 6-12 months in Acetone or Methanol at -20°C. Avoid aqueous dilution until day of use.

References

- USGS. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[2] U.S. Geological Survey Techniques and Methods. [Link](#)
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- Pareja, L., et al. (2011). Analytical methods for the determination of dithiocarbamate fungicides. Trends in Analytical Chemistry.

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Sources

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- [2. pubs.usgs.gov \[pubs.usgs.gov\]](#)
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